molecular formula C14H16N2O3 B2464581 N-(cyanomethyl)-N-ethyl-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1333652-32-6

N-(cyanomethyl)-N-ethyl-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2464581
CAS No.: 1333652-32-6
M. Wt: 260.293
InChI Key: UNARPFROEXBLTJ-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-ethyl-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is an organic compound with a complex structure that includes a benzodioxine ring, a cyanomethyl group, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-ethyl-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyanoacetylation of amines, where an amine reacts with a cyanoacetate derivative . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-ethyl-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

N-(cyanomethyl)-N-ethyl-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-ethyl-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved could include signal transduction pathways that are critical for cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include cyanomethyl pyridinium and isoquinolinium salts, which also contain cyanomethyl groups and are used in the synthesis of heterocycles .

Uniqueness

What sets N-(cyanomethyl)-N-ethyl-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide apart is its unique benzodioxine ring structure, which imparts specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and potential pharmaceutical agents .

Properties

IUPAC Name

N-(cyanomethyl)-N-ethyl-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-3-16(9-8-15)14(17)13-10(2)18-11-6-4-5-7-12(11)19-13/h4-7,10,13H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNARPFROEXBLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)C(=O)C1C(OC2=CC=CC=C2O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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